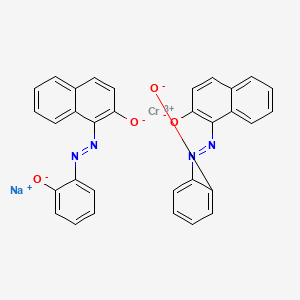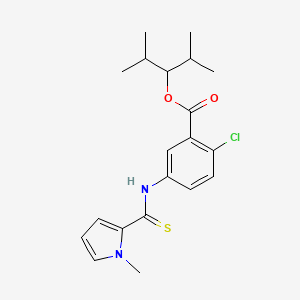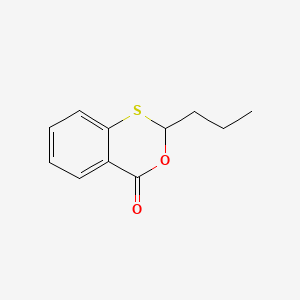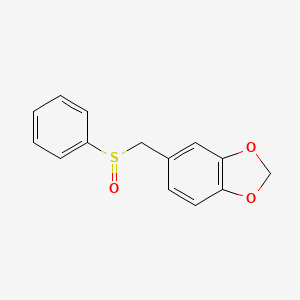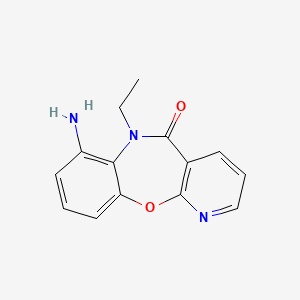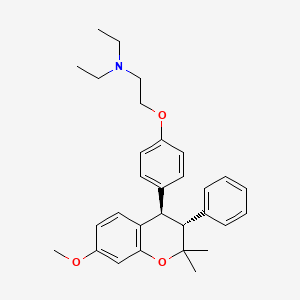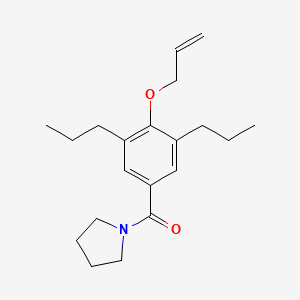
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- is a chemical compound with the molecular formula C20H29NO2 and a molecular weight of 315.44976 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
Preparation Methods
The synthesis of Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The synthetic routes typically include:
Ring Construction: This involves the formation of the pyrrolidine ring through cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the allyloxy and dipropylbenzoyl groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- involves its interaction with molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects . The specific pathways involved depend on the exact structure and functional groups of the compound.
Comparison with Similar Compounds
Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The unique combination of allyloxy and dipropylbenzoyl groups in Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzoyl)- gives it distinct chemical and biological properties .
Properties
CAS No. |
7229-45-0 |
|---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4-prop-2-enoxy-3,5-dipropylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H29NO2/c1-4-9-16-14-18(20(22)21-11-7-8-12-21)15-17(10-5-2)19(16)23-13-6-3/h6,14-15H,3-5,7-13H2,1-2H3 |
InChI Key |
YRETXZLIRFNKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



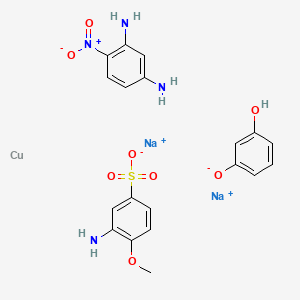
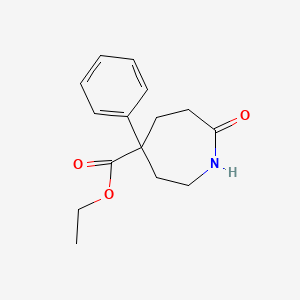
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
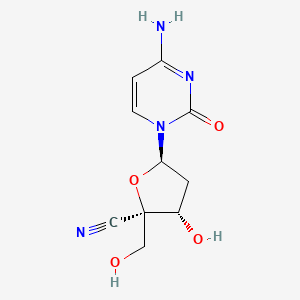

![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
